molecular formula C18H16O5 B2440788 3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one CAS No. 720674-26-0

3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

Cat. No. B2440788
CAS RN: 720674-26-0
M. Wt: 312.321
InChI Key: XVUGUSLJPOBMDX-UHFFFAOYSA-N
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Description

This compound is a chromenone derivative with methoxy groups attached to the phenyl ring. Chromenones are a type of organic compound characterized by a fused ring structure consisting of a benzene ring and a pyrone ring . The methoxy groups (-OCH3) are electron-donating groups, which can have significant effects on the chemical behavior of the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromenone core, followed by the introduction of the methoxy groups. This could potentially be achieved through a condensation reaction of a suitable phenol and a beta-keto ester, followed by methylation .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromenone core, with the methoxy groups and the hydroxy group conferring additional properties. The presence of these oxygen-containing groups could result in hydrogen bonding, affecting the compound’s physical properties and reactivity .


Chemical Reactions Analysis

As a chromenone derivative, this compound could potentially undergo a variety of chemical reactions. The carbonyl group could be involved in nucleophilic addition reactions, while the methoxy groups could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl and methoxy groups could result in the compound having some degree of solubility in polar solvents .

Scientific Research Applications

Synthetic Chemistry

3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one is a chemical compound that has been studied in the context of synthetic chemistry. Specifically, research focused on the synthesis of substituted 2-aroyl-3-methylchromen-4-ones from isovanillin via 2-aroyl-3-methylchroman intermediates. The synthetic route involves treating O-Allylphenol prepared from isovanillin with various α-bromoacetophenone to produce intermediates that are subsequently treated with potassium tert-butoxide to afford substituted 2-aroyl-3-methylchromans. These intermediates are then oxidized to yield the title compound in good overall yields (Li et al., 2009).

Natural Product Chemistry

The compound is also associated with natural product chemistry, with studies focusing on metabolites from the endophytic fungus Nodulisporium sp. from Juniperus cedre. Seven new metabolites, including 3-hydroxy-1-(2,6-dihydroxyphenyl)butan-1-one and others, were isolated, and the structural determination was done by spectroscopic methods and X-ray single crystal analysis. Many of these compounds exhibited bioactive properties such as herbicidal, antifungal, and/or antibacterial activities (Dai et al., 2006).

Medicinal Chemistry

In medicinal chemistry, the compound has been studied for its potential as a selective COX-2 inhibitor. The study aimed to characterize and investigate the molecular conformation and the binding interactions responsible for the COX-2 selectivity, providing important insights into the design of novel inhibitors (Rullah et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if this compound has biological activity, it could interact with biological targets via non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. Based on the safety data sheets of similar compounds, potential hazards could include skin and eye irritation, and respiratory irritation .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUGUSLJPOBMDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

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